8-Oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
8-Oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a purine core substituted with phenyl and pyridinyl groups, as well as an oxo group and a carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Oxidation and Carboxamide Formation: The oxo group can be introduced through oxidation reactions, while the carboxamide moiety can be formed through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenated precursors, organometallic reagents, and strong bases or acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds. Substitution reactions can result in a wide variety of substituted purine derivatives.
Scientific Research Applications
8-Oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
8-Oxo-7,8-dihydroguanine: A naturally occurring purine derivative involved in DNA damage and repair processes.
9-Phenyl-2-(pyridin-3-yl)-7H-purine-6-carboxamide: A structurally similar compound lacking the oxo group.
8,9-Dihydro-7H-purine-6-carboxamide: A simpler purine derivative without the phenyl and pyridinyl substituents.
Uniqueness
8-Oxo-9-phenyl-2-(pyridin-3-yl)-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H12N6O2 |
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Molecular Weight |
332.32 g/mol |
IUPAC Name |
8-oxo-9-phenyl-2-pyridin-3-yl-7H-purine-6-carboxamide |
InChI |
InChI=1S/C17H12N6O2/c18-14(24)12-13-16(22-15(20-12)10-5-4-8-19-9-10)23(17(25)21-13)11-6-2-1-3-7-11/h1-9H,(H2,18,24)(H,21,25) |
InChI Key |
VTSCFUAJBOFZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CN=CC=C4 |
Origin of Product |
United States |
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